molecular formula C14H18N4O2S B11064864 N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

Cat. No.: B11064864
M. Wt: 306.39 g/mol
InChI Key: JHKMHGXEJHLSAC-UHFFFAOYSA-N
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Description

N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-FURAMIDE is a complex organic compound that features a piperidine ring, a thiadiazole ring, and a furan ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of b-piperidinoalanine with various reagents to form the desired product . The reaction conditions often include the use of methanolic hydrogen chloride to form an amino acid methyl ester, followed by amidation with carboxylic acids in the presence of dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-FURAMIDE has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C14H18N4O2S/c19-13(11-5-4-10-20-11)15-14-17-16-12(21-14)6-9-18-7-2-1-3-8-18/h4-5,10H,1-3,6-9H2,(H,15,17,19)

InChI Key

JHKMHGXEJHLSAC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC=CO3

Origin of Product

United States

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